molecular formula C17H18N4O2S B2395139 N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1189898-70-1

N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2395139
CAS No.: 1189898-70-1
M. Wt: 342.42
InChI Key: LIXKTWKWFBIAHA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a tricyclic heterocyclic compound featuring a sulfur atom (8-thia) in its core structure, a cyclohexyl acetamide substituent, and a fused triazatricyclic system.

Properties

IUPAC Name

N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-13(20-11-5-2-1-3-6-11)9-21-10-19-14-12-7-4-8-18-16(12)24-15(14)17(21)23/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKTWKWFBIAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide, with refluxing to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tricyclic acetamide derivatives:

Compound Core Heteroatoms Substituents Key Spectral Data Synthetic Route Stability/Toxicity Notes
N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide (Target) S (8-thia) Cyclohexyl acetamide Not reported in evidence; inferred IR peaks: ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–S) Likely Cu-catalyzed cycloaddition Unknown toxicity; similar compounds lack data
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide S (8-thia) Acetyl, 2-methoxyphenyl acetamide IR: C=O (~1680 cm⁻¹), C–O (methoxy ~1275 cm⁻¹); NMR: δ 3.8 (OCH3) Not specified No toxicity data available
2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide O (8-oxa) Ethyl, sulfanyl, 3-methoxyphenyl acetamide IR: S–C (~650 cm⁻¹); NMR: δ 1.2 (CH3), 3.8 (OCH3) Sulfanyl incorporation via substitution Limited data; potential oxidation risks
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[…]phenyl)acetamide O (trioxa) Tetracyclic core, phenyl acetamide Not reported; likely distinct due to tetracyclic system Multi-step cyclization Acute toxicity noted (GHS Category 3)

Structural and Electronic Comparisons

  • Heteroatom Influence : The 8-thia core in the target compound introduces sulfur’s electron-withdrawing effects and polarizability, which may enhance binding to metal-containing enzymes compared to 8-oxa analogs (e.g., ). Sulfur’s larger atomic radius also increases ring strain relief compared to oxygen .
  • Nitro groups in analogs like 6b () lower electron density, altering reactivity in electrophilic substitutions .

Stability and Toxicity

  • The 8-thia core may increase oxidative instability compared to 8-oxa analogs, necessitating stabilizers in formulation.
  • Limited toxicity data for the target compound contrast with ’s tetracyclic analog, which shows acute toxicity (GHS Category 3) .

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